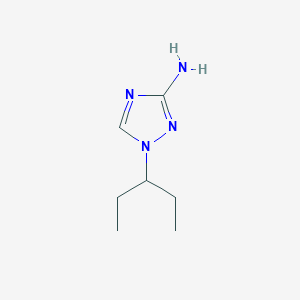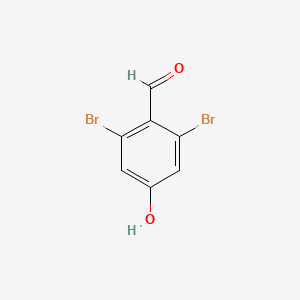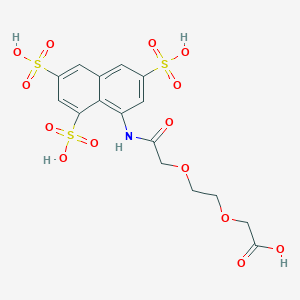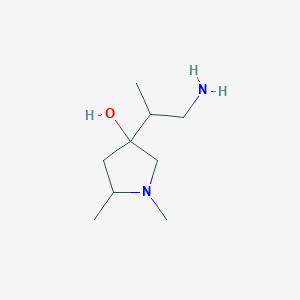
(2,2-Dimethyl-7-(naphthalen-2-yl)chroman-4-yl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Dimethyl-7-(naphthalen-2-yl)chroman-4-yl)methanamine hydrochloride is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chroman ring system substituted with a naphthyl group and a methanamine moiety, making it a subject of interest in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-7-(naphthalen-2-yl)chroman-4-yl)methanamine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Naphthyl Group: The naphthyl group is introduced via a Friedel-Crafts alkylation reaction, where the chroman ring is reacted with a naphthalene derivative in the presence of a Lewis acid catalyst.
Amination: The methanamine moiety is introduced through a reductive amination reaction, where the intermediate product is treated with an amine and a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
(2,2-Dimethyl-7-(naphthalen-2-yl)chroman-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, or amines, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2,2-Dimethyl-7-(naphthalen-2-yl)chroman-4-yl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its chroman and naphthyl moieties.
作用机制
The mechanism of action of (2,2-Dimethyl-7-(naphthalen-2-yl)chroman-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling and function.
Altering Gene Expression: Influencing the expression of genes related to its biological activities.
相似化合物的比较
Similar Compounds
(2,2-Dimethyl-7-(naphthalen-2-yl)chroman-4-yl)methanamine: The free base form without the hydrochloride salt.
(2,2-Dimethyl-7-(naphthalen-2-yl)chroman-4-yl)methanol: An alcohol derivative.
(2,2-Dimethyl-7-(naphthalen-2-yl)chroman-4-yl)amine: An amine derivative.
Uniqueness
(2,2-Dimethyl-7-(naphthalen-2-yl)chroman-4-yl)methanamine hydrochloride is unique due to its specific combination of a chroman ring, naphthyl group, and methanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
1956381-89-7 |
|---|---|
分子式 |
C22H24ClNO |
分子量 |
353.9 g/mol |
IUPAC 名称 |
(2,2-dimethyl-7-naphthalen-2-yl-3,4-dihydrochromen-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C22H23NO.ClH/c1-22(2)13-19(14-23)20-10-9-18(12-21(20)24-22)17-8-7-15-5-3-4-6-16(15)11-17;/h3-12,19H,13-14,23H2,1-2H3;1H |
InChI 键 |
VAIJACAHGKABLN-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C2=C(O1)C=C(C=C2)C3=CC4=CC=CC=C4C=C3)CN)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


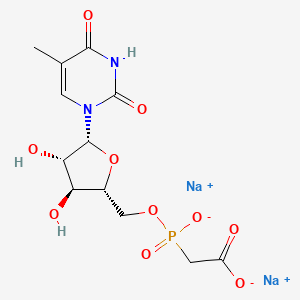
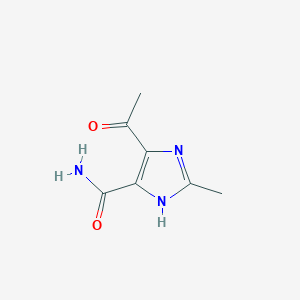
![9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13152749.png)
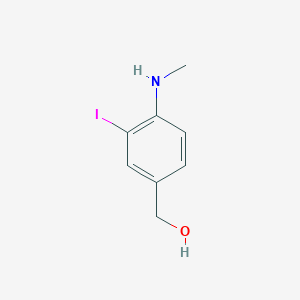
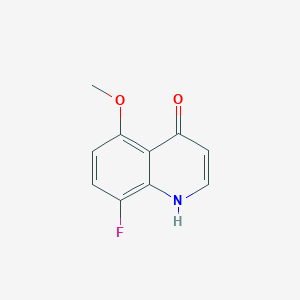

![Ethyl 5-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B13152773.png)

![1'-Benzyl-3-methoxyspiro[isochroman-1,4'-piperidine]](/img/structure/B13152783.png)
